(E)-2-(2-(furan-2-yl)vinyl)-1-isopentyl-1H-benzo[d]imidazole
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Overview
Description
(E)-2-(2-(furan-2-yl)vinyl)-1-isopentyl-1H-benzo[d]imidazole is an organic compound that belongs to the class of benzimidazoles. This compound features a furan ring, a vinyl group, and an isopentyl chain attached to a benzimidazole core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(furan-2-yl)vinyl)-1-isopentyl-1H-benzo[d]imidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Vinyl Group: The vinyl group can be introduced via a Heck reaction, where the benzimidazole derivative is reacted with a vinyl halide in the presence of a palladium catalyst.
Attachment of the Furan Ring: The furan ring can be attached through a Suzuki coupling reaction, where the vinyl-substituted benzimidazole is reacted with a furan boronic acid in the presence of a palladium catalyst.
Addition of the Isopentyl Chain: The isopentyl chain can be introduced via an alkylation reaction, where the benzimidazole derivative is reacted with an isopentyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-(furan-2-yl)vinyl)-1-isopentyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Furanones.
Reduction: Ethyl-substituted benzimidazole.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
(E)-2-(2-(furan-2-yl)vinyl)-1-isopentyl-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (E)-2-(2-(furan-2-yl)vinyl)-1-isopentyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Furan-2-yl)vinyl)-1H-benzo[d]imidazole: Lacks the isopentyl chain.
1-Isopentyl-1H-benzo[d]imidazole: Lacks the furan and vinyl groups.
2-(2-(Thiophen-2-yl)vinyl)-1-isopentyl-1H-benzo[d]imidazole: Contains a thiophene ring instead of a furan ring.
Uniqueness
(E)-2-(2-(furan-2-yl)vinyl)-1-isopentyl-1H-benzo[d]imidazole is unique due to the combination of its furan ring, vinyl group, and isopentyl chain attached to the benzimidazole core. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
2-[(E)-2-(furan-2-yl)ethenyl]-1-(3-methylbutyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-14(2)11-12-20-17-8-4-3-7-16(17)19-18(20)10-9-15-6-5-13-21-15/h3-10,13-14H,11-12H2,1-2H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGERDWVIWWODFN-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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